molecular formula C5H7BrO B1279150 2-Bromocyclopent-2-enol CAS No. 86488-28-0

2-Bromocyclopent-2-enol

Cat. No.: B1279150
CAS No.: 86488-28-0
M. Wt: 163.01 g/mol
InChI Key: HVTLYEBHUKZJCL-UHFFFAOYSA-N
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Description

Contextualization of Cyclopentene (B43876) Derivatives in Modern Organic Synthesis

Cyclopentene derivatives are five-membered carbocyclic rings that serve as fundamental building blocks in the synthesis of a vast range of organic molecules. semanticscholar.orgnih.govwiley.com Their prevalence is notable in the core structures of numerous natural products and biologically active compounds, including antiviral agents like Abacavir and Neplanocin A, as well as complex natural products such as laurokamurene B and various cryptophomic acids. researchgate.net The cyclopentane (B165970) and cyclopentene ring systems are considered privileged scaffolds in medicinal chemistry due to their conformational properties and their utility as a template for stereochemically complex molecules. researchgate.net

The synthetic utility of cyclopentene derivatives stems from the reactivity of the double bond and the potential for functionalization at various positions on the ring. nih.gov Modern synthetic methods, including transition metal-catalyzed and organocatalyzed reactions, have provided efficient pathways to assemble these five-membered rings with high stereocontrol. semanticscholar.orgnih.gov These methodologies allow for the creation of polysubstituted cyclopentene frameworks that are crucial intermediates for the total synthesis of more complex molecules. semanticscholar.orgnih.gov

Significance of Halogenated Cyclopentene Structures in Chemical Transformations

The incorporation of halogens, such as bromine, chlorine, and iodine, into organic molecules is a pivotal strategy in synthetic chemistry. mdpi.commt.com Halogens act as versatile functional handles that can significantly enhance the reactivity of a molecule, making them indispensable for constructing complex structures. mdpi.com Their high electrophilicity and good leaving group properties are instrumental in activating organic compounds for a variety of transformations. mdpi.com

In the context of cyclopentene structures, halogenation is particularly significant. The presence of a halogen atom can facilitate a number of key reactions. For instance, the bromine atom in a compound like 2-bromocyclopent-2-enone (B83605), a related structure to the title compound, enhances its electrophilic nature, allowing it to participate in cross-coupling reactions, Michael additions, and cycloadditions. Halogenated intermediates are also crucial in controlling the stereoselectivity of reactions and can be used to direct the formation of specific isomers. mdpi.com Furthermore, many halogenated natural products exhibit important biological activity, which underscores the importance of developing synthetic routes to these molecules. nih.gov

Overview of 2-Bromocyclopent-2-enol as a Key Intermediate in Synthetic Chemistry

This compound is a specific, functionalized cyclopentene derivative that serves as a valuable intermediate in organic synthesis. caltech.edu Its structure combines a reactive vinyl bromide moiety and an allylic alcohol, offering multiple sites for chemical modification. The preparation of racemic this compound has been documented in the chemical literature. caltech.edu

This compound has been utilized in palladium-catalyzed aerobic kinetic resolution reactions, a process that allows for the separation of enantiomers. caltech.edu In these reactions, one enantiomer of the alcohol is selectively oxidized to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. Specifically, this compound was observed to oxidize sufficiently fast to achieve a moderate resolution. caltech.edu Furthermore, optically enriched (S)-2-bromo-cyclopent-2-enol has been employed as an intermediate in the synthesis of 4-substituted imidazole-2-thiones and imidazol-2-ones, which are investigated for their potential as agonists of adrenergic receptors. google.com The ability to access enantiomerically enriched forms of this compound highlights its potential as a chiral building block for the synthesis of complex target molecules.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₇BrO
Molecular Weight 163.01 g/mol
CAS Number 86488-28-0
Appearance Not specified
SMILES OC1CCC=C1Br
InChI Key HVTLYEBHUKZJCL-UHFFFAOYSA-N

Data sourced from multiple chemical suppliers and databases. chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromocyclopent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTLYEBHUKZJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456504
Record name 2-bromo-cyclopent-2-enol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86488-28-0
Record name 2-bromo-cyclopent-2-enol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromocyclopent 2 Enol and Its Direct Precursors

Direct Synthesis of 2-Bromocyclopent-2-enol

The most direct routes to this compound involve the reduction of the corresponding enone, 2-Bromocyclopent-2-enone (B83605). The choice of reducing agent is critical for achieving high selectivity and yield.

The conversion of 2-Bromocyclopent-2-enone to this compound is a key transformation that can be achieved using various reducing agents, with some methods offering high stereoselectivity.

One effective method involves the use of diisobutylaluminium hydride (DIBAL-H). In a typical procedure, a solution of 2-bromocyclopent-2-enone in a solvent like dichloromethane (B109758) is cooled to -78 °C before the dropwise addition of a DIBAL-H solution. gla.ac.uk This method selectively reduces the carbonyl group to the corresponding allylic alcohol. gla.ac.uk Another common method for the 1,2-reduction of α,β-unsaturated ketones is the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride. gla.ac.uk This set of conditions is known for its high chemoselectivity in reducing the carbonyl group while leaving the carbon-carbon double bond intact. gla.ac.uk

For enantioselective reductions, catalyst systems such as Corey's oxazaborolidine (CBS) catalyst have been shown to be effective for reducing compounds like 2-bromo-cyclopent-2-enone. Furthermore, multienzymatic approaches have been developed for the stereoselective reduction of α-halo substituted cyclic enones. acs.org These biocatalytic systems can use an ene-reductase and an alcohol dehydrogenase to produce halohydrins with high stereocontrol, yielding products with multiple contiguous stereogenic centers. acs.org

Table 1: Comparison of Reduction Methods for 2-Bromocyclopent-2-enone

Method Reducing Agent/Catalyst Typical Conditions Selectivity
Hydride Reduction Diisobutylaluminium hydride (DIBAL-H) CH₂Cl₂, -78 °C gla.ac.uk Selective for carbonyl reduction gla.ac.uk
Luche Reduction Sodium borohydride, Cerium(III) chloride Methanol Highly chemoselective for 1,2-reduction gla.ac.uk
CBS Reduction Corey's oxazaborolidine (CBS) catalyst - Enantioselective

| Biocatalytic Reduction | Ene-reductase and Alcohol dehydrogenase | Aqueous buffer | High stereoselectivity acs.org |

A common pathway to this compound begins with the more readily available starting material, Cyclopent-2-enone. This process is a two-step sequence involving an initial halogenation followed by a selective reduction.

The first step is the α-bromination of Cyclopent-2-enone to produce the key intermediate, 2-Bromocyclopent-2-enone. smolecule.com This is typically an electrophilic substitution reaction. smolecule.com The second step involves the selective reduction of the carbonyl group of the newly formed α-bromoenone to the desired allylic alcohol, this compound, using methods described in the previous section (2.1.1.). gla.ac.uk

Stereoselective Reduction of 2-Bromocyclopent-2-enone

Synthesis of 2-Bromocyclopent-2-enone as a Precursor

The availability of 2-Bromocyclopent-2-enone is crucial for the synthesis of this compound. This α-haloenone is a valuable intermediate in its own right, used in various organic transformations including cross-coupling reactions and cycloadditions.

The most direct synthesis of 2-Bromocyclopent-2-enone is achieved through the electrophilic bromination of Cyclopent-2-enone. smolecule.com The mechanism involves the attack of an electrophilic bromine species on the double bond of the enone. smolecule.com This is followed by deprotonation to regenerate the conjugated enone system, resulting in the α-brominated product.

A standard laboratory procedure involves dissolving Cyclopent-2-enone in acetic acid and adding molecular bromine (Br₂) dropwise, often at reduced temperatures (0–5 °C), to control the reaction. The reaction mixture is typically stirred for several hours, after which the product can be isolated, with reported yields ranging from 65-85%. smolecule.com

Table 2: Classical Bromination of Cyclopent-2-enone

Method Reagents Conditions Yield (%)

| Direct Bromination | Bromine, Acetic acid | Room temperature, 2-6 hours | 65-85 smolecule.com |

Besides the use of molecular bromine, other halogenating agents and strategies have been developed for cyclic enones. N-Bromosuccinimide (NBS) is a common alternative reagent for α-bromination of ketones. smolecule.com To avoid the use of hazardous elemental halogens, other modified reagents and methods have been explored. researchgate.net These include the use of dioxane dibromide, which can facilitate bromination under solvent-free conditions. smolecule.com

More advanced strategies include a one-pot protocol for the β-C-H halogenation of cyclic enones, which proceeds via an umpolung (polarity reversal) of the β-carbon. nih.gov This method involves the formation of a hydrazone intermediate, selective β-halogenation with a reagent like N-bromosuccinimide, and subsequent hydrolysis of the hydrazone. nih.gov While this provides a β-haloenone, it highlights the diverse regioselective halogenation techniques available for cyclic enone systems. smolecule.comnih.gov

Indirect Synthetic Access to this compound Derivatives

Indirect routes to the 2-halocyclopentenone core structure, which can then be reduced to the corresponding alcohol, also exist. One such approach involves a [4+1] annulation strategy. nih.gov In this method, trialkylsilyl vinyl ketenes react with carbenoid reagents in the presence of a Lewis acid like zinc bromide to form highly substituted cyclopentenone rings. nih.gov The resulting vinyl silane (B1218182) moiety within the cyclopentenone product serves as a functional handle that can be converted into a vinyl halide, providing access to 2-halocyclopentenone derivatives. nih.gov These derivatives can subsequently be reduced to substituted 2-halocyclopentenols.

Another general strategy involves dehydrobromination from suitable brominated precursors. smolecule.com For instance, an α-bromo-cyclopentanone can undergo a base-mediated elimination reaction to form the α,β-unsaturated enone. smolecule.com

An in-depth examination of the synthetic pathways leading to this compound and its immediate precursors reveals sophisticated catalytic strategies. These methods leverage the unique reactivity of halogenated starting materials to construct the target cyclic enol structure. This article focuses on two key methodologies: gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes and hydrofunctionalization reactions of haloalkynes.

1 Gold(I)-Catalyzed Cyclization of 1-Bromo-1,5-enynes to Form (2-Bromocyclopent-2-en-1-yl)phenols

A significant advancement in the synthesis of functionalized cyclopentene (B43876) derivatives involves a sequential O-H/C-H bond functionalization of phenols. This process is initiated by the cationic gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes, yielding (2-bromocyclopent-2-en-1-yl)phenol derivatives. acs.orgresearchgate.net This domino transformation is noteworthy for its efficiency and mild reaction conditions. acs.orgresearchgate.net

The reaction typically employs a gold(I) catalyst, such as [Au(NTf2)(PtBu3)] or (t-Bu)3PAuNTf2, in a solvent like dichloromethane (CH2Cl2) at temperatures ranging from 0°C to ambient (23°C). acs.orgcsic.esuniovi.es The mechanism commences with a gold-catalyzed enyne cycloisomerization. csic.esuniovi.es This is followed by a sequence involving phenol (B47542) addition and elimination, which forms an intermediate aryl alkyl ether. This ether then collapses at room temperature, undergoing a 1,2-hydride shift and a subsequent C-H insertion of the phenol to furnish the final product. acs.orgresearchgate.netresearchgate.net

This methodology provides a direct route to complex heterocyclic skeletons from readily available enynes. wiley.com The process demonstrates how gold catalysis can be harnessed to orchestrate a cascade of reactions, including cyclization and bond insertion, in a single operational step. acs.orgcsic.esuniovi.es

Table 1: Gold(I)-Catalyzed Cyclization of a 1-Bromo-1,5-enyne with Various Phenols This table is representative of the types of transformations discussed in the literature. Specific substrate and yield data would be found in the cited research articles.

Entry Phenol Reactant Catalyst (5 mol %) Product
1 Phenol (t-Bu)₃PAuNTf₂ (2-bromocyclopent-2-en-1-yl)phenol
2 p-Cresol (t-Bu)₃PAuNTf₂ 4-methyl-(2-(2-bromocyclopent-2-en-1-yl))phenol
3 2-Methoxyphenol (t-Bu)₃PAuNTf₂ 2-methoxy-(6-(2-bromocyclopent-2-en-1-yl))phenol

Electrophilic Bromination of Cyclopent-2-enone

2 Hydrofunctionalization Reactions of Haloalkynes Leading to Substituted Vinyl Halides and Enol Derivatives

Metal-catalyzed hydrofunctionalization reactions of haloalkynes represent an atom-economical approach to synthesizing substituted vinyl halides and their derivatives, which are valuable intermediates in organic synthesis. csic.esuniovi.es These reactions involve the addition of an E-H bond (where E can be a heteroatom like oxygen) across the carbon-carbon triple bond of a haloalkyne. uniovi.es

The hydration of haloalkynes, a specific type of O-H bond addition, is a direct method for producing α-halomethyl ketones, which proceeds through the tautomerization of an initial enol intermediate. csic.esuniovi.es While this can be promoted by Brønsted acids, metal-based catalysts, particularly gold complexes, have shown significant efficacy. csic.esuniovi.es For instance, catalytic systems using gold(I) complexes have been developed for the regioselective hydration of halo-substituted propargyl carboxylates. csic.es

The hydroalkoxylation of haloalkynes, or the addition of alcohols, can also be achieved using metal catalysts. uniovi.es Gold catalysts have proven effective in promoting the intermolecular hydroalkoxylation of haloalkynes with various aliphatic alcohols. uniovi.es The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the addition, leading to the desired substituted vinyl halide or enol derivative. csic.esuniovi.es These vinyl halide products are pivotal as they can be used in subsequent cross-coupling reactions to build more complex molecular architectures. csic.es

Table 2: Representative Metal-Catalyzed Hydrofunctionalization of Haloalkynes This table illustrates the general transformations for hydrofunctionalization reactions. Specific conditions and outcomes are detailed in the cited literature.

Reaction Type Substrate Catalyst System Product Type
Hydration Terminal Haloalkyne Gold(I) Complex α-Halomethyl Ketone (via enol intermediate)
Hydroalkoxylation Internal Haloalkyne Gold(I) Complex Substituted Vinyl Ether Halide
Hydroarylation o-Haloalkynyl Biaryls InCl₃ or AuCl Halophenanthrenes or Isomeric Cyclized Products

Stereochemical Aspects in 2 Bromocyclopent 2 Enol Chemistry

Enantioselectivity in Catalytic Processes

The creation of enantioenriched alcohols from racemic mixtures is a key transformation in organic synthesis. For 2-bromocyclopent-2-enol, palladium-catalyzed aerobic kinetic resolution has emerged as a significant method. nih.gov This process involves the selective oxidation of one enantiomer of the racemic alcohol, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov

The success of enantioselective oxidation hinges on the design of the chiral ligand. In the palladium-catalyzed aerobic oxidation of secondary alcohols, chiral diamine ligands play a crucial role. nih.govcaltech.edu The naturally occurring and readily available diamine, (-)-sparteine (B7772259), has been successfully utilized as a chiral ligand for this purpose. nih.gov The palladium(II) complex formed with (-)-sparteine creates a chiral environment around the metal center, which is essential for discriminating between the two enantiomers of the alcohol during the oxidation process. nih.gov The development of this system was spurred by the observation that pyridine (B92270) acts as a ligand and accelerates the reaction, suggesting that chiral ligands could induce enantiodiscrimination. nih.gov Further research efforts have involved collaborations to test new diamine ligands to improve the efficiency and selectivity of the resolution process. caltech.edu

Several factors significantly influence the effectiveness of enantiodiscrimination in the kinetic resolution of this compound. Mechanistic studies have led to substantial improvements by modifying reaction conditions. nih.gov Key factors include the choice of base, solvent, and the use of additives.

The addition of cesium carbonate as a base and tert-butyl alcohol as a co-solvent has been shown to greatly enhance reaction rates. nih.gov While this compound oxidizes relatively quickly at 60 °C, these conditions allow for a moderate resolution. nih.gov The solvent itself is also critical; using chloroform (B151607) allows the reaction to proceed at room temperature (23 °C) using ambient air as the oxidant, which can lead to enhanced catalyst selectivity. nih.gov The selectivity factor (s), a measure of how effectively the catalyst distinguishes between the two enantiomers, is a key metric for these reactions. For this compound, a selectivity factor of 10 was achieved under specific conditions. nih.gov

Table 1: Oxidative Kinetic Resolution of (±)-2-Bromocyclopent-2-enol nih.gov
Catalyst SystemSolventBaseTemperature (°C)Time (h)Conversion (%)ee (%) of AlcoholSelectivity (s)
Pd(TFA)₂(sparteine)Toluene / t-BuOHCs₂CO₃6024568810

Chiral Ligand Design and Optimization for Enantioselective Oxidations

Regioselectivity and Diastereoselectivity in Synthetic Transformations

Beyond enantioselectivity, controlling the regioselectivity and diastereoselectivity in reactions involving the this compound scaffold is crucial for its use as a synthetic building block.

The oxidized form of this compound, 2-bromocyclopent-2-enone (B83605), is an effective dienophile in Diels-Alder reactions. These reactions proceed with high regioselectivity and stereoselectivity to form bicyclic ketones. The electron-withdrawing nature of both the bromine atom and the carbonyl group enhances the reactivity of the enone as a dienophile, accelerating the cycloaddition kinetics. This reactivity is valuable for synthesizing angularly halogenated cis-fused bicyclic systems, which are important intermediates in natural product synthesis.

The regioselectivity of the Diels-Alder reaction is generally governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com For an unsymmetrical dienophile like 2-bromocyclopent-2-enone, the alignment with an unsymmetrical diene favors the formation of specific constitutional isomers, often referred to as "ortho" or "para" products, while disfavoring "meta" products. masterorganicchemistry.com

Table 2: Diels-Alder Reaction with 2-Bromocyclopent-2-enone
DieneConditionsProduct TypeSelectivity
2,3-Dimethyl-1,3-butadiene (B165502)SnCl₄ (cat.), CH₂Cl₂, 0°C to rtBicyclic KetoneHigh Regioselectivity

Substituents on the cyclopentene (B43876) ring profoundly affect the regiochemical outcomes of its reactions. In the context of Diels-Alder reactions, the bromine atom in 2-bromocyclopent-2-enone acts as an electron-withdrawing group, influencing the partial charge distribution in the double bond and directing the approach of the diene.

Replacing the bromine with other groups can alter reactivity pathways. For instance, a 2-ethyl-3-methoxy-cyclopent-2-enone derivative features deactivating ethyl and methoxy (B1213986) groups, which shift reactivity away from electrophilic pathways. A hypothetical 2-iodocyclopent-2-enone (B1610213) would be expected to have a weaker carbon-halogen bond, potentially enhancing its reactivity in other reactions like cross-couplings. This demonstrates that the choice of substituent is a powerful tool for controlling the regiochemical course of a reaction.

Methods for the diastereoselective synthesis of derivatives have been developed, notably using gold catalysis. A gold-catalyzed process can transform alkynone substrates into 2-bromocyclopent-2-en-1-ones with desirable diastereoselectivities through a C-H insertion mechanism. acs.org This provides a flexible route to highly functionalized cyclopentenone structures. acs.org

Another innovative, diastereoselective transformation is the sequential O-H/C-H bond functionalization of phenols, which is initiated by the gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes. uniovi.esresearchgate.net This domino reaction proceeds under mild conditions to produce (2-bromocyclopent-2-en-1-yl)phenols, which are complex derivatives of the parent structure, with controlled diastereoselectivity. researchgate.net

Spectroscopic Characterization and Analytical Methodologies for 2 Bromocyclopent 2 Enol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. For 2-Bromocyclopent-2-enol, both ¹H-NMR and ¹³C-NMR provide critical data to confirm its covalent framework and substitution pattern.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their connectivity. In a typical spectrum, the vinyl proton adjacent to the bromine atom would appear as a characteristic downfield signal. The proton on the carbon bearing the hydroxyl group (the carbinol proton) would also have a distinct chemical shift. The remaining methylene (B1212753) protons in the cyclopentene (B43876) ring would appear as multiplets due to complex spin-spin coupling.

Partial experimental data for the ¹H-NMR spectrum of this compound has been reported. ethz.ch

ProtonChemical Shift (δ) ppmMultiplicity
Vinyl H5.81broad singlet
Carbinol H4.46multiplet
Methylene H's2.39, 2.66, 2.84multiplets

Table 1: Experimental ¹H-NMR Data for this compound in CDCl₃. ethz.ch

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum is crucial for confirming the carbon backbone of the molecule. It would show five distinct signals corresponding to the five carbon atoms of the cyclopentene ring. The carbon atoms double-bonded to the bromine and the adjacent vinyl carbon would have characteristic chemical shifts in the olefinic region of the spectrum. The carbon atom attached to the hydroxyl group would also be clearly identifiable. While specific experimental data for the ¹³C-NMR of this compound is not widely available in published literature, predicted chemical shifts can be calculated based on the analysis of similar structures.

Carbon AtomPredicted Chemical Shift (δ) ppm
C-Br~130
C-H (vinyl)~125
C-OH~75
CH₂~35
CH₂~30

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound.

Development of Advanced Spectroscopic Techniques for Isomer and Conformational Analysis

The cyclopentene ring in this compound is not planar and can adopt different conformations, typically described as "envelope" or "twist" forms. Furthermore, the presence of two substituents on the ring can lead to cis/trans isomerism. Advanced spectroscopic techniques are vital for the analysis of these subtle structural features.

While specific studies on this compound are limited, techniques such as 2D-NMR spectroscopy would be invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would definitively establish the proton-proton coupling network within the molecule, confirming the connectivity of the methylene groups and their relationship to the carbinol and vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining the stereochemical relationship between protons. For this compound, it could be used to distinguish between cis and trans isomers by observing through-space interactions between the carbinol proton and the vinyl proton. It could also provide insights into the preferred conformation of the five-membered ring.

The study of conformational equilibria often requires variable temperature NMR experiments to observe changes in the populations of different conformers or to determine the energy barriers between them.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for the assessment of its purity.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for the purification of this compound. researchgate.netcardiff.ac.uk The choice of eluent is critical for achieving good separation from starting materials, byproducts, and any isomeric impurities. A typical solvent system would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions that produce this compound and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) on the TLC plate provides a preliminary indication of the compound's polarity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For assessing the purity of a sample of this compound, GC and HPLC are the methods of choice. These techniques can provide quantitative information on the percentage of the desired compound and can often separate closely related isomers. Chiral HPLC would be necessary to separate enantiomers if the compound is prepared as a racemic mixture. It has been noted that complete separation of isomers of this compound can be challenging, sometimes requiring extensive chromatographic efforts. cardiff.ac.uk

Chromatographic TechniqueStationary PhaseTypical Mobile PhaseApplication
Flash Column ChromatographySilica GelHexane/Ethyl Acetate mixturesPreparative purification
Thin-Layer ChromatographySilica GelHexane/Ethyl Acetate mixturesReaction monitoring, solvent screening
HPLCC18 reverse-phaseAcetonitrile/Water gradientsPurity assessment, isomer separation

Table 3: Common Chromatographic Methods for this compound.

Applications in Complex Molecule Synthesis

Utility as a Chiral Building Block for Enantioenriched Scaffolds

The presence of a stereogenic center in 2-bromocyclopent-2-enol makes its enantiomerically pure forms highly sought-after building blocks for asymmetric synthesis. The palladium-catalyzed aerobic kinetic resolution of racemic this compound has been demonstrated as an effective method to access these enantioenriched materials. nih.gov This process involves the selective oxidation of one enantiomer of the secondary alcohol to the corresponding ketone, leaving the unreacted enantiomer in high enantiomeric excess.

Studies have shown that using a palladium catalyst with (–)-sparteine as a chiral ligand can achieve this separation. nih.gov While the resolution of some substrates like 2-bromocyclohex-2-enol requires lower temperatures for clean results, this compound can be moderately resolved at 60 °C. nih.gov The efficiency of such resolutions is often measured by the selectivity factor (s), which quantifies the preference of the catalyst for one enantiomer over the other. These enantioenriched allylic alcohols are crucial intermediates, providing access to valuable α-hydroxyketone derivatives and other chiral molecules. nih.govcaltech.edu

Table 1: Representative Enantioselective Oxidation of Allylic Alcohols

Entry Substrate Selectivity Factor (s) Notes
1 This compound Moderate Reaction proceeds at 60°C with cesium carbonate and tert-butyl alcohol. nih.gov
2 2-Bromocyclohex-2-enol Good Cleanly resolved at lower temperatures to avoid decomposition. nih.gov
3 Alkyl enol ethers High Stable under reaction conditions, providing high enantiomeric excess. nih.gov

The resulting enantiopure or enantioenriched this compound serves as a foundational element for constructing more complex chiral structures, particularly in the synthesis of carbocyclic nucleosides where the stereochemistry of the carbocyclic moiety is crucial for biological activity. uni-hamburg.denih.gov

Role as a Precursor in Natural Product Total Synthesis Efforts

This compound and its corresponding ketone, 2-bromocyclopent-2-enone (B83605), are pivotal starting materials in the total synthesis of various natural products and their analogues. researchgate.net Their utility is particularly notable in the synthesis of cyclopentanoid natural products, such as prostaglandins (B1171923) and carbocyclic nucleosides. uni-hamburg.denih.gov

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene (B1212753) group. nih.govwikipedia.org This structural modification grants them increased chemical and metabolic stability, making them attractive targets for antiviral and antitumor drugs. wikipedia.org A common strategy for their synthesis is a convergent approach, where a functionalized carbocyclic moiety is condensed with a heterocyclic base. uni-hamburg.de Enantiomerically pure cyclopentenol (B8032323) derivatives, accessible from precursors like this compound, are key to synthesizing specific stereoisomers of these nucleosides, such as carba-dT. uni-hamburg.ded-nb.info

In the realm of prostaglandins, which are involved in numerous physiological processes, cyclopentenone derivatives are essential intermediates. nih.gov Syntheses often rely on building the characteristic five-membered ring with specific side chains. While early methods to produce the required 4-hydroxycyclopent-2-en-1-one core were complex and low-yielding, the development of strategies involving functionalized cyclopentene (B43876) precursors has been crucial. google.com The reactivity of the vinyl bromide in this compound allows for the introduction of side chains via cross-coupling reactions, making it a strategic precursor in modern synthetic routes.

Development of Functionalized Organic Molecules via Reactions of this compound

The chemical reactivity of this compound allows it to be a versatile platform for creating a wide array of functionalized organic molecules. The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org Reactions such as the Stille, Suzuki, and Sonogashira couplings enable the introduction of diverse alkyl, alkenyl, aryl, and alkynyl groups at the C2 position of the cyclopentene ring. libretexts.org For instance, Stille couplings using organotin reagents have been shown to proceed in good yield (77%) with the related 2-bromocyclopent-2-enone.

Beyond palladium catalysis, gold catalysts have also been employed to expand the synthetic utility of related bromo-enyne systems. A gold-catalyzed domino reaction involving 1-bromo-1,5-enyne derivatives and phenols has been developed to produce (2-bromocyclopent-2-en-1-yl)phenols. uniovi.escsic.es This transformation proceeds through an enyne-cycloisomerization followed by a phenol (B47542) addition/elimination and a final C-H insertion step. uniovi.escsic.es

The hydroxyl group and the double bond offer additional sites for modification. The alcohol can be protected, oxidized to a ketone, or inverted, while the alkene can undergo reactions like hydrogenation or dihydroxylation, further diversifying the accessible molecular structures.

Table 2: Selected Reactions for Functionalization

Reaction Type Catalyst/Reagent Substrate Class Product Class Reference
Stille Coupling Palladium Catalyst 2-Bromocyclopent-2-enone 2-Alkenyl-cyclopent-2-enones
Enyne Cycloisomerization Gold Catalyst 1-Bromo-1,5-enyne (2-Bromocyclopent-2-en-1-yl)phenols uniovi.es, csic.es
Cross-Coupling Palladium Catalyst Bromo-naphthalene Functionalized Naphthalenes nih.gov
Alkenylation PdCl₂/XantPhos 2-Bromobenzo[b]furans 2-Alkenylbenzo[b]furans rsc.org

Strategic Integration in Retrosynthetic Analysis for Target Compound Design

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available or easily synthesized precursors. wikipedia.orgamazonaws.com this compound is frequently identified as a strategic starting material during this planning phase for complex cyclopentanoid molecules.

When designing a synthesis, the goal is structural simplification by identifying key bond disconnections, known as "transforms," that correspond to reliable forward reactions. wikipedia.org For a target molecule containing a functionalized cyclopentene or cyclopentane (B165970) ring, a chemist might perform a transform that disconnects a side chain from the ring. If this disconnection occurs at an sp²-hybridized carbon, a cross-coupling reaction is implied in the forward sense. This leads back to a vinyl halide precursor, such as this compound. wikipedia.orgamazonaws.com

For example, in the retrosynthesis of a carbocyclic nucleoside, the bond between the cyclopentane ring and the nucleobase would be disconnected. uni-hamburg.dewikipedia.org This simplifies the target into two key fragments: the heterocyclic base and a functionalized cyclopentyl precursor. This precursor, which requires a handle for attaching the base (often an alcohol that can be used in a Mitsunobu reaction or converted to a leaving group) and other functionalities, can be traced back to a versatile starting material like this compound. caltech.eduuni-hamburg.de Its pre-installed functionalities (bromo, hydroxyl) and stereocenter make it an ideal chiron for efficiently constructing the desired carbocyclic moiety. caltech.edunih.gov

The power of using this compound in retrosynthetic design lies in its ability to streamline the construction of a complex core structure, reducing the number of steps and often allowing for better control over stereochemistry. wikipedia.orgacs.org

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Greener Transformations of 2-Bromocyclopent-2-enol

A primary objective in modern chemistry is the development of environmentally benign synthetic processes. Research concerning this compound and its derivatives is increasingly focused on "green" catalytic systems. This involves moving beyond traditional heavy metal catalysts toward more sustainable alternatives and reaction conditions.

Key areas of development include:

Aerobic Oxidation: Palladium-catalyzed aerobic oxidation represents a powerful and green method for the kinetic resolution of secondary alcohols, including allylic alcohols like this compound. caltech.edu Utilizing molecular oxygen from the air as the terminal oxidant makes this process highly atom-economical and environmentally friendly compared to stoichiometric chemical oxidants.

Earth-Abundant Metal Catalysis: While gold and palladium catalysts have proven highly effective for transformations involving precursors to 2-bromocyclopentenones, their cost and toxicity are drawbacks. acs.orgorganic-chemistry.org Future research will likely explore the use of catalysts based on more abundant and less toxic metals like copper, iron, or nickel. For instance, copper-catalyzed reactions are already being used for various couplings and cyclizations that could be adapted for this compound derivatization. researchgate.netresearchgate.net

Reusable Solid Catalysts: The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) functionalized with active metal sites, offers a pathway to more sustainable processes. acs.org These solid catalysts can be easily recovered and reused, reducing waste and catalyst loading. Research into creating MOF-based catalysts for the specific transformations of this compound could lead to highly efficient and reusable systems. acs.org

A comparison of catalytic approaches is summarized in the table below.

Catalytic ApproachCatalyst TypeAdvantagesResearch Direction
Aerobic OxidationPalladium-based complexesUses air as oxidant, high atom economyOptimization for this compound resolution and desymmetrization. caltech.edu
Earth-Abundant Metal CatalysisCopper, Iron, Nickel complexesLow cost, low toxicityDevelopment of new protocols for cross-coupling and cyclization reactions. researchgate.netresearchgate.net
Heterogeneous CatalysisMetal-Organic Frameworks (MOFs)Reusable, reduced wasteDesign of MOFs for specific transformations of this compound. acs.org

Exploration of Cascade and Multicomponent Reactions Incorporating the this compound Motif

Cascade reactions, where multiple bond-forming events occur in a single operation, are a hallmark of elegant and efficient synthesis. The this compound framework is an ideal platform for initiating such complex transformations, allowing for the rapid construction of intricate molecular structures.

Researchers are actively exploring several types of cascade reactions:

Gold-Catalyzed Cycloisomerization/C-H Functionalization: A notable example involves the gold-catalyzed reaction of 1-bromo-1,5-enyne derivatives with phenols. researchgate.netuniovi.es This domino transformation proceeds through an initial cycloisomerization, followed by a phenol (B47542) addition/elimination and a final C-H insertion step to yield complex (2-bromocyclopent-2-en-1-yl)phenols. researchgate.netuniovi.es This strategy efficiently builds polycyclic systems under mild conditions. uniovi.es

Palladium-Catalyzed Tandem Cyclizations: Palladium catalysis enables sequential tandem cyclization reactions involving haloalkynes and other components. researchgate.net These processes can transform multiple simple molecules into complex heterocyclic structures like triarylpyrroles in a single step. researchgate.net Adapting this methodology to incorporate the this compound structure could provide access to novel polycyclic scaffolds.

Silver-Catalyzed Hydroalkylation/Cyclization: The coupling of haloalkynes with pronucleophiles, such as 2-pyridylacetate (B8455688) derivatives, can be initiated by silver catalysts. uniovi.es This leads to a hydroalkylation intermediate that undergoes a subsequent base-promoted cyclization to form highly substituted furans. uniovi.es This type of one-pot, multicomponent strategy highlights the potential for creating diverse heterocyclic systems from precursors related to this compound.

The table below outlines representative cascade reactions.

Reaction TypeCatalystKey StepsProduct Class
Cycloisomerization/C-H FunctionalizationGold(I) complexEnyne cycloisomerization, phenol addition/elimination, C-H insertion. researchgate.netuniovi.es(2-Bromocyclopent-2-en-1-yl)phenols. researchgate.netuniovi.es
Tandem CyclizationPalladium complexAminoalkynylation of haloalkyne, cyclization of enyne intermediate. researchgate.netTriarylpyrroles. researchgate.net
Hydroalkylation/CyclizationSilver Nitrate (AgNO₃)Ag-catalyzed hydroalkylation, base-promoted cyclization. uniovi.esSubstituted Furans. uniovi.es

Investigating Photocatalytic and Electrocatalytic Approaches for its Synthesis and Derivatization

Photocatalysis and electrocatalysis offer unique, non-thermal pathways to activate molecules, often leading to novel reactivity and improved selectivity under mild conditions. These emerging fields hold considerable promise for the synthesis and functionalization of the this compound scaffold.

Current research points toward several opportunities:

Photocatalytic Synthesis of Cyclopentenones: Visible-light photocatalysis is being developed for the synthesis of cyclopentenone cores, which are direct oxidation products of this compound. researchgate.net For example, the divergent cyclization of alkynyl aldehydes with sulfonyl chlorides can be controlled by solvent choice to produce highly functionalized cyclopentenones. researchgate.net This suggests that photocatalytic methods could be developed for the direct synthesis of 2-bromocyclopentenone from suitable precursors.

Photoredox C-H Functionalization: Gold-catalyzed photoredox reactions have been shown to enable the α-C(sp³)—H alkynylation of tertiary amines. researchgate.net This type of reaction, which uses visible light to drive the catalytic cycle, could be adapted for the derivatization of substrates containing the this compound motif, allowing for C-H functionalization at positions adjacent to the core ring.

Electrocatalytic Transformations: Electrocatalysis can suppress side reactions and reduce overpotentials in challenging transformations. acs.org While specific applications to this compound are still nascent, the principles of electrocatalysis could be applied to its synthesis via oxidative cyclization or to its derivatization through controlled redox reactions, avoiding the use of harsh chemical oxidants or reductants.

Computational Design and Prediction of New Reactivities for this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting new chemical reactivity. For this compound, theoretical studies can accelerate the discovery of novel transformations.

Future computational research is likely to focus on:

Mechanism Elucidation: DFT calculations are being used to unravel the complex mechanisms of metal-catalyzed reactions, such as the gold-catalyzed C-H insertion that produces 2-bromocyclopent-2-en-1-ones. acs.orgresearchgate.net A deeper understanding of the intermediates, like the proposed gold vinylidene species, and transition states can guide the optimization of reaction conditions and catalyst design. acs.org

Predicting Selectivity: Computational models can predict the regio- and stereoselectivity of reactions. For instance, theoretical studies have been employed to understand selectivity in sigmatropic rearrangements catalyzed by gold and palladium. researchgate.net Such predictive power can be harnessed to design new cascade reactions involving this compound that yield specific isomers of complex products.

Rational Catalyst Design: By modeling the interaction between a catalyst and the substrate, new and more efficient catalytic systems can be designed in silico before being synthesized in the lab. This approach can be used to develop novel catalysts for the greener transformations discussed in section 7.1 or to find catalysts that enable entirely new reactions of this compound. Theoretical investigations into the electronic and steric effects of ligands on a metal center can provide crucial insights for this purpose. researchgate.net

Q & A

Q. How do regulatory frameworks impact the use of this compound in cross-disciplinary research?

  • Methodological Answer: Review REACH (ECHA) and EPA guidelines for brominated compounds. Document environmental fate studies (e.g., biodegradation, bioaccumulation) if scaling up synthesis. For biomedical applications, adhere to OECD test protocols for in vitro/in vivo assays to preempt regulatory hurdles .

Gaps & Future Directions

What unresolved questions exist regarding the stereoelectronic effects of this compound in asymmetric catalysis?

  • Methodological Answer: Investigate chiral induction mechanisms using enantiopure substrates and catalysts. Combine circular dichroism (CD) with X-ray diffraction to map stereochemical outcomes. Propose collaborative studies with computational chemists to model transition-state geometries .

Q. How can machine learning enhance the predictive modeling of this compound’s reactivity in complex matrices?

  • Methodological Answer: Train neural networks on reaction databases (e.g., Reaxys) to predict solvent effects or byproduct formation. Validate models with high-throughput experimentation (HTE) robotics. Publish open-access datasets to refine algorithmic accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.